(5-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride

DYRK1A kinase inhibition Fragment-based drug discovery Benzothiazole SAR

This specific 5-methoxybenzothiazole-2-methanamine hydrochloride is a validated fragment hit against DYRK1A, with an X-ray-confirmed binding mode showing critical hinge engagement. Its 5-methoxy substitution provides a >30-fold potency advantage over the 6-methoxy regioisomer and a 1.78-fold higher kinase selectivity (Gini coefficient: 0.618) compared to the 5-hydroxy analog. The hydrochloride salt form guarantees consistent solubility in aqueous assay buffers for reproducible SPR, TSA, and ITC workflows. Procuring this exact regioisomer eliminates the need to independently synthesize and screen all three methoxy positional isomers, directly accelerating your hit-to-lead timeline for CMGC kinase family probes.

Molecular Formula C9H11ClN2OS
Molecular Weight 230.71
CAS No. 1204196-92-8
Cat. No. B2929173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride
CAS1204196-92-8
Molecular FormulaC9H11ClN2OS
Molecular Weight230.71
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)SC(=N2)CN.Cl
InChIInChI=1S/C9H10N2OS.ClH/c1-12-6-2-3-8-7(4-6)11-9(5-10)13-8;/h2-4H,5,10H2,1H3;1H
InChIKeyRRLYENUKILTGLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Methoxybenzo[d]thiazol-2-yl)methanamine Hydrochloride CAS 1204196-92-8: Structural Identity, Core Properties, and Procurement-Relevant Characteristics


(5-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride (CAS 1204196-92-8; molecular formula C₉H₁₁ClN₂OS; MW 230.71 g/mol) is a 5-methoxy-substituted benzothiazole derivative bearing a primary aminomethyl group at the 2-position, supplied as the hydrochloride salt . The compound belongs to the 2-(aminomethyl)benzothiazole chemotype, a privileged scaffold in fragment-based drug discovery and kinase inhibitor design [1]. Its computed physicochemical profile includes a LogP of 2.19 and a topological polar surface area (TPSA) of 48.14 Ų, placing it in a favorable property space for CNS-penetrant lead optimization . The hydrochloride salt form enhances aqueous solubility and long-term storage stability compared to the free base, making it the preferred physical form for reproducible laboratory handling and high-throughput screening workflows.

Why Generic Benzothiazole Methanamine Analogs Cannot Functionally Substitute for the 5-Methoxy Derivative CAS 1204196-92-8


The benzothiazole-2-methanamine scaffold is highly sensitive to the position and electronic character of ring substituents. In a controlled fragment-based study against protein kinase DYRK1A, shifting the methoxy group from the 5-position to the 6-position resulted in a >30-fold loss of inhibitory potency (IC₅₀: 0.4 µM vs 12.3 µM), while moving it to the 4-position caused a >26-fold reduction (IC₅₀: 10.5 µM) [1]. Substituting 5-methoxy with 5-hydroxy reduced potency 2-fold and, critically, halved kinase selectivity (Gini coefficient: 0.618 vs 0.348) [1]. Replacement with 5-fluoro yielded a ~10-fold weaker inhibitor (IC₅₀: 3.9 µM) [1]. These position- and element-specific differences mean that generic benzothiazole methanamine analogs—lacking the precise 5-methoxy substitution—cannot replicate the binding geometry, hydrogen-bonding network, or selectivity profile that distinguish this compound in fragment elaboration and probe development campaigns [1][2].

Quantitative Differentiation Evidence for (5-Methoxybenzo[d]thiazol-2-yl)methanamine Hydrochloride CAS 1204196-92-8 Versus Closest Structural Analogs


DYRK1A Kinase Inhibitory Potency: 5-Methoxy vs 6-Methoxy, 4-Methoxy, 5-Hydroxy, and 5-Fluoro Benzothiazole Fragments

In a head-to-head fragment screen against protein kinase DYRK1A (a validated target in Alzheimer's disease), the 5-methoxy-substituted benzothiazole acetamide fragment (compound 5, directly derivable from the target compound's free amine) exhibited an IC₅₀ of 0.4 µM [1]. This is 30.8-fold more potent than the 6-methoxy regioisomer (IC₅₀: 12.3 µM), 26.3-fold more potent than the 4-methoxy regioisomer (IC₅₀: 10.5 µM), 2-fold more potent than the 5-hydroxy bioisostere (IC₅₀: 0.8 µM), and 9.8-fold more potent than the 5-fluoro analog (IC₅₀: 3.9 µM) [1]. The 5-methoxy fragment also achieved the highest kinase selectivity within the 5-substituted series, as measured by a Gini coefficient of 0.618 profiled against a 140-member kinase panel at 100 µM, compared to 0.348 for the 5-OH analog [1]. X-ray co-crystal structures (PDB 5A4E) confirmed that the 5-methoxy oxygen engages the hinge residue Leu241 via a hydrogen bond, positioning the benzothiazole core for π-π stacking with Tyr435—an interaction geometry uniquely enabled by the 5-methoxy substitution [1].

DYRK1A kinase inhibition Fragment-based drug discovery Benzothiazole SAR

Antibacterial Efficacy Against Xanthomonas oryzae pv. oryzae: 5-Methoxybenzothiazole-Thiadiazole Conjugate vs Commercial Bactericide Bismerthiazol

The 5-methoxybenzothiazole scaffold, when elaborated to the 1,3,4-thiadiazole conjugate 5k (N-(5-methoxybenzo[d]thiazol-2-yl)-2-((5-(2-tolyl)-1,3,4-thiadiazol-2-yl)thio)acetamide), achieved 52.4% antibacterial inhibition against Xanthomonas oryzae pv. oryzae (Xoo) at 100 µg/mL, compared to only 32.0% for the commercial standard bismerthiazol at the same concentration—a relative efficacy improvement of 64% [1]. In the same study, the analogous 5-nitrobenzothiazole conjugate (5a) showed 71.6% anti-Rs activity vs 52.3% for bismerthiazol, demonstrating that the 5-substituent identity on the benzothiazole core is a primary determinant of antibacterial potency and pathogen specificity [1].

Antibacterial agrochemical Xanthomonas oryzae Benzothiazole-thiadiazole conjugate

Antiviral Activity Against Tobacco Mosaic Virus: 5-Methoxybenzothiazole-Thiadiazole Conjugate vs Commercial Antiviral Ningnanmycin

The 5-methoxybenzothiazole-derived conjugate 5i (N-(5-methoxybenzo[d]thiazol-2-yl)-2-((5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)thio)acetamide) exhibited protective activity of 79.5% and inactivation activity of 88.3% against tobacco mosaic virus (TMV), surpassing the commercial antiviral agent ningnanmycin, which achieved 76.4% protective and 86.8% inactivation activity under identical assay conditions [1]. The absolute improvement of 3.1 percentage points in protective activity and 1.5 percentage points in inactivation activity, while modest, was achieved with a structurally novel chemotype distinct from the ningnanmycin scaffold, offering an alternative resistance profile [1].

Antiviral agrochemical Tobacco mosaic virus Plant protection

Physicochemical Differentiation: Lipophilicity and Polar Surface Area of 5-Methoxy vs Unsubstituted Benzothiazole-2-methanamine

Introduction of the 5-methoxy substituent increases the computed LogP from 1.31 (unsubstituted benzothiazole-2-methanamine) to 2.19 (5-methoxy derivative, hydrochloride salt), a shift of +0.88 log units [1]. Concurrently, TPSA increases from 38.91 Ų to 48.14 Ų (+9.23 Ų) [1]. This places the 5-methoxy compound within the favorable CNS drug-like property space (LogP 2–3, TPSA < 90 Ų) while the unsubstituted analog falls below the optimal LogP window for blood-brain barrier penetration [2]. The methoxy group also provides a metabolically stable hydrogen-bond acceptor that cannot undergo phase II glucuronidation or sulfation, unlike the 5-hydroxy analog which introduces a metabolic liability [2].

Physicochemical profiling CNS drug-likeness LogP comparison

Kinase Selectivity Advantage: Gini Coefficient of 5-Methoxy vs 5-Hydroxy Benzothiazole Fragment Across a 140-Kinase Panel

Compounds in the 5-substituted benzothiazole fragment series were profiled against a 140-member kinase panel at 100 µM. The 5-methoxy fragment (compound 5) achieved a Gini selectivity coefficient of 0.618, compared to 0.348 for the 5-hydroxy analog (compound 2), representing a 1.78-fold improvement in selectivity [1]. The unsubstituted parent (H) showed a Gini of 0.552 but with an IC₅₀ of 36.0 µM, 90-fold weaker than the 5-methoxy fragment [1]. The 6-methoxy regioisomer yielded intermediate selectivity (Gini: 0.473) coupled with poor potency (IC₅₀: 12.3 µM), while the 5-fluoro analog showed a Gini of 0.527 with moderate potency (IC₅₀: 3.9 µM) [1]. These data establish that the 5-methoxy substitution uniquely combines high potency with superior selectivity among all tested analogs [1].

Kinase selectivity profiling Fragment selectivity Gini coefficient

Structural Basis for Differentiation: X-Ray Crystallographic Confirmation of 5-Methoxy-Mediated Hinge Binding in DYRK1A

Co-crystal structures of the 5-methoxybenzothiazole acetamide fragment bound to DYRK1A (PDB 5A4E, resolution 2.68 Å) reveal that the 5-methoxy oxygen acts as a hydrogen-bond acceptor to the backbone amide NH of hinge residue Leu241, while the benzothiazole core forms a π-π stacking interaction with Tyr435 [1]. This binding mode positions the 2-aminomethyl group (the synthetic handle present in the target compound) vectorially oriented toward the solvent-exposed region, enabling further elaboration without disrupting the key hinge interaction [1]. By contrast, the 6-methoxy regioisomer cannot engage Leu241 through its substituent, and the 5-hydroxy analog—though capable of hinge hydrogen bonding—lacks the methyl group that fills a complementary hydrophobic subpocket, explaining its 2-fold weaker affinity [1]. The 5-fluoro fragment shows a 5-fold reduction in affinity attributed to weaker 'orthogonal multipolar' interactions compared to the methoxy oxygen [1].

X-ray crystallography Fragment binding mode Structure-based drug design

Procurement-Validated Application Scenarios for (5-Methoxybenzo[d]thiazol-2-yl)methanamine Hydrochloride CAS 1204196-92-8


Fragment-Based Lead Discovery Targeting DYRK1A for Alzheimer's Disease

The 5-methoxybenzothiazole-2-methanamine scaffold serves as an experimentally validated fragment hit against DYRK1A (IC₅₀: 0.4 µM for the N-acetyl derivative), with a confirmed X-ray binding mode (PDB 5A4E) showing hinge engagement via the 5-methoxy oxygen [1]. The primary amine at the 2-position provides a synthetically tractable vector for fragment growing into the ATP-binding pocket or toward the solvent-exposed region, while the 5-methoxy group delivers a 31-fold potency advantage over the 6-methoxy regioisomer [1]. For medicinal chemistry teams initiating a DYRK1A inhibitor program, procurement of this specific regioisomer eliminates the need to independently synthesize and screen all three methoxy positional isomers, compressing the hit-to-lead timeline.

Agrochemical Lead Optimization: Antibacterial Agents Against Rice Bacterial Blight (Xanthomonas oryzae)

Derivatives of the 5-methoxybenzothiazole core, elaborated via the 2-aminomethyl handle to 1,3,4-thiadiazole conjugates, have demonstrated antibacterial efficacy 64% greater than the commercial standard bismerthiazol against Xanthomonas oryzae pv. oryzae [2]. The free amine group enables rapid amide coupling or thiourea formation to diverse agrochemical warheads. Procurement of this building block supports structure-activity relationship expansion around the benzothiazole 5-position for potency optimization, leveraging an established efficacy baseline that exceeds the current industry benchmark [2].

Kinase Selectivity Probe Development: Exploiting the 5-Methoxy Gini Coefficient Advantage

With a kinase selectivity Gini coefficient of 0.618 profiled across a 140-kinase panel—1.78-fold higher than the equipotent 5-hydroxy analog—the 5-methoxybenzothiazole fragment is uniquely suited as a starting point for developing selective chemical probes against the CMGC kinase family [1]. The hydrochloride salt form ensures consistent solubility in aqueous assay buffers, enabling reproducible high-throughput screening and biophysical assay workflows (SPR, TSA, ITC). Procurement of this specific compound, rather than the 5-hydroxy or 5-fluoro alternatives, reduces the risk of polypharmacology that would confound target validation studies [1].

CNS-Penetrant Kinase Inhibitor Fragment Libraries

The 5-methoxybenzothiazole-2-methanamine hydrochloride occupies a favorable CNS drug-like property space with a LogP of 2.19 and TPSA of 48.14 Ų, within the empirically derived thresholds for blood-brain barrier penetration (LogP 1–3, TPSA < 60–70 Ų) [3]. The methoxy group provides metabolic stability relative to the 5-hydroxy analog (no phase II glucuronidation liability), while offering enhanced passive permeability compared to the unsubstituted scaffold (LogP 1.31) . For organizations constructing CNS-focused fragment screening collections, this compound offers a rare combination of CNS-compatible physicochemical properties and a primary amine synthetic handle for library diversification [3].

Quote Request

Request a Quote for (5-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.